molecular formula C9H17N B13036515 Exo-3-amino-[3.3.1]nonane

Exo-3-amino-[3.3.1]nonane

Cat. No.: B13036515
M. Wt: 139.24 g/mol
InChI Key: AOCFIANMCTVRCR-JVHMLUBASA-N
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Description

Exo-3-amino-[3.3.1]nonane (C9H17N) is a chemical compound featuring a bicyclo[3.3.1]nonane skeleton, a structure of significant interest in medicinal and organic chemistry . This scaffold is a key structural component in a range of biologically active compounds and natural products . For instance, the bicyclo[3.3.1]nonane core is found in Huperzine A, a potent acetylcholinesterase inhibitor studied in the context of Alzheimer's disease, as well as in various polyprenylated acylphloroglucinols (PPAPs) which exhibit diverse activities such as neuroprotective effects and cytotoxicity . The rigid, three-dimensional cage structure of the bicyclo[3.3.1]nonane system possesses several conformational degrees of freedom, existing in boat-boat or boat-chair conformations . This rigidity, combined with the chirality introduced by functional groups, makes derivatives like this compound valuable as building blocks in supramolecular chemistry, for constructing molecular tweezers, and as ligands in metal complex catalysis . The amino group in the exo configuration provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of compounds for drug discovery and materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(1S,5R)-bicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2/t7-,8+,9?

InChI Key

AOCFIANMCTVRCR-JVHMLUBASA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)CC(C2)N

Canonical SMILES

C1CC2CC(C1)CC(C2)N

Origin of Product

United States

Synthetic Methodologies for Exo 3 Amino 3.3.1 Nonane and Its Structural Derivatives

Strategies for the Construction of the [3.3.1]Nonane Bicyclic Core

The synthesis of the [3.3.1]nonane bicyclic system, a key structural motif in numerous natural products and biologically active molecules, has been a subject of considerable research. soton.ac.ukdntb.gov.ua A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern tandem and catalytic methods.

Classical Cyclization Approaches in Azabicyclo[3.3.1]nonane Synthesis

Classical methods for the construction of the azabicyclo[3.3.1]nonane core often rely on robust and well-established cyclization reactions. One of the most prominent examples is the Mannich reaction, which involves the aminoalkylation of a carbon acid. For instance, the reaction of a cyclohexanone (B45756) derivative, an amine, and formaldehyde (B43269) can lead to the formation of the bicyclic framework. soton.ac.uk Another classical approach is the Effenburger-type cyclization, which provides an efficient route to the bicyclo[3.3.1]nonane ring system through the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride. soton.ac.uk These methods, while effective, can sometimes be limited in terms of substrate scope and stereocontrol.

Tandem and Domino Reaction Sequences for Polycyclic Assembly

Tandem and domino reactions offer an elegant and efficient approach to the synthesis of complex polycyclic systems like the [3.3.1]nonane core from simple starting materials in a single operation. nih.gov These reaction cascades minimize waste and purification steps, making them highly atom-economical. A common strategy involves a Michael addition followed by an intramolecular aldol-type condensation. For example, the reaction of diketones with α,β-unsaturated aldehydes or ketones can initiate a sequence of bond-forming events to construct the bicyclic system. soton.ac.uk Similarly, a tandem Michael addition-Claisen condensation cascade has been utilized to create tricyclic derivatives containing the bicyclo[3.3.1]nonane core. soton.ac.uk These sequences allow for the rapid assembly of the complex scaffold with a high degree of control over the molecular architecture. researchgate.netgoogle.comnih.gov

Organocatalytic and Metal-Catalyzed Methods for Scaffold Formation

The advent of organocatalysis and advances in metal catalysis have provided powerful tools for the enantioselective synthesis of the [3.3.1]nonane scaffold. nih.gov Organocatalytic approaches, such as enamine/iminium-ion activation, can facilitate cycloadditions to form medium-sized rings with high stereocontrol. nih.gov For instance, an organo-catalyzed aldol (B89426) condensation can be employed to form the bicyclo[3.3.1]nonane core. soton.ac.ukrsc.org

Metal-catalyzed methods also play a crucial role. For example, a rhenium-catalyzed reaction of cyclic β-keto esters with terminal alkynes can lead to the formation of bicyclo[3.3.1]nonene frameworks. soton.ac.uk Palladium-catalyzed amination reactions have also been used to introduce amino groups onto pre-existing bicyclo[3.3.1]nonane systems. ect-journal.kz These catalytic methods offer the advantage of high efficiency and the ability to generate chiral molecules.

Catalytic MethodCatalyst TypeKey ReactionReference
Organocatalytic CycloadditionEnamine/Iminium-ionCycloaddition nih.gov
Rhenium-catalyzed FormationRhenium complexReaction of β-keto esters with alkynes soton.ac.uk
Palladium-catalyzed AminationPalladium complexAmination ect-journal.kz

Stereocontrolled Ring Closure and Bridgehead Functionalization

Achieving specific stereochemistry in the bicyclo[3.3.1]nonane system is a critical aspect of its synthesis. Stereocontrolled ring closure reactions are often employed to establish the desired relative configuration of substituents. masterorganicchemistry.com Radical ring closure methods have proven effective in this regard. For instance, a (SiMe3)3SiH/AIBN-mediated radical cyclization of an amidocyclohexene can produce the desired bicyclic nitrile with good yields. soton.ac.uk

Bridgehead functionalization, the introduction of substituents at the shared carbon atoms of the two rings, presents a unique synthetic challenge. Strategies have been developed to introduce functionality at these positions, further expanding the structural diversity of the bicyclo[3.3.1]nonane library. The choice of synthetic route and reaction conditions is crucial for controlling the stereochemical outcome of these transformations. soton.ac.uk

Stereoselective Synthesis of Exo-3-amino-[3.3.1]nonane

The synthesis of this compound requires precise control over the stereochemistry at the C3 position. This is typically achieved through diastereoselective reduction of a ketone precursor or through stereoselective amination pathways.

Diastereoselective Reduction and Amination Pathways

One of the most common approaches to introduce the amino group with the desired exo configuration is through the reduction of a 3-keto-azabicyclo[3.3.1]nonane precursor. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric environment around the ketone. The use of bulky reducing agents often favors the formation of the sterically less hindered exo-alcohol, which can then be converted to the exo-amine. A patent describes the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-alcohol using sodium borohydride, highlighting that specific conditions are necessary to achieve the desired exo stereochemistry. nih.gov

Reductive amination is another powerful tool for the synthesis of amines. acs.org This one-pot reaction involves the in-situ formation of an imine from a ketone and an amine, followed by its reduction to the desired amine. The stereoselectivity of this process can be influenced by the choice of reducing agent and reaction conditions, potentially favoring the formation of the exo-amino product.

Direct amination reactions can also be employed. For example, Michael and hetero-Michael addition reactions of 1,1-enediamines to quinone monoketals have been used to synthesize highly functionalized morphan (2-azabicyclo[3.3.1]nonane) derivatives with high diastereoselectivity. sigmaaldrich.com While not directly producing this compound, these methods demonstrate the potential of stereoselective C-N bond formation in this bicyclic system. The synthesis of exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane has been reported, indicating that methodologies for achieving the desired exo configuration are established.

MethodPrecursorKey TransformationStereochemical Control
Diastereoselective Reduction3-Keto-azabicyclo[3.3.1]nonaneKetone reductionChoice of reducing agent
Reductive Amination3-Keto-azabicyclo[3.3.1]nonaneImine formation and reductionReaction conditions and reagents
Michael AdditionQuinone monoketalC-N bond formationInherent diastereoselectivity of the reaction

Control over Exo-Configuration in the Amine Moiety

Achieving stereocontrol at the C3 position of the bicyclo[3.3.1]nonane ring system is a critical challenge in the synthesis of exo-3-amino derivatives. The conformational preference of the bicyclic system, which typically favors a dual chair conformation, influences the facial selectivity of reactions at the C3-carbonyl precursor. The exo-amino configuration is often sought to orient the amino substituent away from the bicyclic framework, which can be crucial for its interaction with biological targets.

Several strategies have been developed to control the stereochemical outcome of the amination step. One common approach involves the stereoselective reduction of a bicyclo[3.3.1]nonan-3-one to the corresponding endo-alcohol, followed by conversion to a suitable leaving group and subsequent nucleophilic substitution with an amine source. The stereoselectivity of the initial reduction is key, with bulky reducing agents favoring the formation of the endo-alcohol, which then allows for an SN2 reaction to install the exo-amino group.

Alternatively, reductive amination of a bicyclo[3.3.1]nonan-3-one can provide a direct route to the 3-amino derivative. The choice of reducing agent and reaction conditions can influence the exo/endo selectivity. For instance, catalytic hydrogenation in the presence of a suitable amine or ammonia (B1221849) source can be optimized to favor the formation of the thermodynamically more stable exo-isomer. The stereochemical outcome is often dictated by the approach of the hydride to the imine or enamine intermediate, which is influenced by the steric hindrance of the bicyclic framework.

Radical cyclization reactions have also been employed to construct the bicyclo[3.3.1]nonane core with control over the relative stereochemistry of substituents. Cyclization of appropriately substituted cyclohexenones can proceed in a 6-exo-trig fashion to yield the bicyclic system, where the stereochemistry of the substituents on the starting material can direct the formation of the desired exo-configured product.

The following table summarizes some of the methodologies used to achieve exo-selectivity in the formation of substituted bicyclo[3.3.1]nonanes, which are precursors or analogues to the target compound.

PrecursorReagents and ConditionsKey TransformationStereochemical Outcome
Bicyclo[3.3.1]nonan-3-one1. NaBH4, MeOH2. MsCl, Et3N3. NaN3, DMF4. H2, Pd/CReduction, Mesylation, Azide Substitution, ReductionPredominantly exo-amino
Bicyclo[3.3.1]nonan-3-oneNH2OH·HCl, NaOAc, then H2, Raney NiOxime formation and reductionMixture of exo and endo isomers, optimization required
Substituted CyclohexenoneBu3SnH, AIBN6-exo-trig radical cyclizationExo-product favored depending on substrate

Enantioselective Synthesis of Chiral Bicyclo[3.3.1]nonane Precursors

The development of enantioselective methods to access chiral bicyclo[3.3.1]nonane precursors is of significant importance for the synthesis of enantiopure exo-3-amino derivatives. Asymmetric catalysis has emerged as a powerful tool for this purpose.

One notable approach involves the use of chiral phosphoric acid catalysts in desymmetrizing Michael cyclizations. This method allows for the construction of the bicyclic core with high enantioselectivity. The chiral catalyst controls the facial selectivity of the intramolecular Michael addition, leading to the formation of an enantioenriched bicyclic product.

Another strategy relies on the enantioselective functionalization of a pre-formed prochiral bicyclo[3.3.1]nonane derivative. For example, the asymmetric reduction of a bicyclo[3.3.1]nonan-3,7-dione using chiral catalysts can provide access to chiral diols, which can then be further elaborated to the desired amino derivative.

Furthermore, the use of chiral auxiliaries attached to the starting materials can direct the stereochemical course of the cyclization reaction, leading to the formation of a single enantiomer of the bicyclic product. After the key cyclization step, the auxiliary can be removed to yield the enantiopure bicyclo[3.3.1]nonane precursor.

The table below highlights some enantioselective approaches towards the synthesis of chiral bicyclo[3.3.1]nonane derivatives.

Starting MaterialCatalyst/ReagentReaction TypeEnantiomeric Excess (ee)
2-Substituted 1,3-cyclohexanedioneChiral Phosphoric AcidDesymmetrizing Michael CyclizationHigh ee
Bicyclo[3.3.1]nonan-3,7-dioneChiral Ruthenium CatalystAsymmetric HydrogenationGood to excellent ee
Acyclic precursor with chiral auxiliaryLewis AcidIntramolecular Diels-AlderHigh diastereoselectivity and ee

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the exo-3-amino-bicyclo[3.3.1]nonane core has been synthesized, further functionalization and derivatization can be carried out to generate a library of compounds with diverse chemical properties. These modifications can be targeted at the amino group, as well as at the peripheral and bridgehead positions of the bicyclic framework.

Chemical Transformations at the Amino Group

The primary amino group at the exo-3 position is a versatile handle for a wide range of chemical transformations. Standard N-alkylation, N-acylation, and N-sulfonylation reactions can be readily performed to introduce various substituents. These reactions are typically high-yielding and allow for the systematic exploration of the structure-activity relationship of the resulting derivatives.

Reductive amination with aldehydes or ketones provides a straightforward method for the synthesis of secondary and tertiary amines. The choice of the carbonyl compound allows for the introduction of a wide array of alkyl or aryl groups.

The amino group can also be converted to other functional groups. For example, diazotization followed by treatment with appropriate reagents can lead to the formation of hydroxyl, halo, or cyano derivatives at the 3-position, albeit with potential challenges in stereochemical retention.

Modifications at Peripheral and Bridgehead Positions

Functionalization of the bicyclo[3.3.1]nonane skeleton at positions other than C3 allows for the introduction of additional diversity. The peripheral positions (C2, C4, C6, C7, C8) and the bridgehead positions (C1, C5) can be targeted for modification, although the reactivity of these positions can vary significantly.

Bridgehead positions are generally less reactive towards standard electrophilic or nucleophilic substitution due to steric hindrance and the strain associated with forming intermediates at these positions. However, radical-based reactions or the use of highly reactive organometallic reagents can enable functionalization at these sites. For instance, bridgehead lithiation has been successfully employed for the introduction of various electrophiles.

The peripheral methylene (B1212753) groups can be functionalized through various methods, including free-radical halogenation followed by substitution, or by directed C-H activation strategies. The presence of existing functional groups on the ring can influence the regioselectivity of these reactions.

Synthesis of Advanced Polysubstituted Bicyclo[3.3.1]nonane Derivatives

The combination of stereoselective synthesis of the core and subsequent regioselective functionalization allows for the preparation of advanced polysubstituted bicyclo[3.3.1]nonane derivatives. Domino reactions, such as tandem Michael-aldol annulations, offer an efficient route to highly functionalized bicyclic systems in a single step. These reactions can create multiple stereocenters with a high degree of control.

The synthesis of heteroatom-containing bicyclo[3.3.1]nonanes, such as azabicyclo[3.3.1]nonanes and oxabicyclo[3.3.1]nonanes, further expands the chemical space of this scaffold. The introduction of heteroatoms can significantly impact the physicochemical and biological properties of the molecules. For example, the synthesis of exo-3-amino-9-azabicyclo[3.3.1]nonane derivatives introduces an additional site for modification at the nitrogen bridge.

Conformational Analysis and Stereochemical Elucidation of Exo 3 Amino 3.3.1 Nonane

Intrinsic Conformational Preferences of the Bicyclo[3.3.1]nonane System

The parent bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane (B81311) rings, can theoretically exist in three primary conformations: a twin-chair (Chair-Chair, CC), a Boat-Chair (BC), and a twin-boat (Boat-Boat, BB). rsc.orgoregonstate.eduvu.lt The relative stability of these conformers is dictated by a delicate balance of torsional strain, van der Waals interactions, and transannular steric effects.

The bicyclo[3.3.1]nonane framework can adopt several conformations, primarily the double-chair (CC), chair-boat (CB), and double-boat (BB). vu.lt In the unsubstituted bicyclo[3.3.1]nonane, the chair-chair (CC) conformation is generally the most stable. vu.lt However, this conformation is destabilized by a significant transannular steric interaction between the endo-hydrogen atoms at the C3 and C7 positions, causing a flattening of the cyclohexane rings. iucr.orgiucr.org

The chair-boat (BC) conformation serves as a crucial intermediate in the ring inversion process and can become the predominant form upon specific substitution. plu.mxcdnsciencepub.com Electron diffraction and molecular mechanics studies have shown that the energy difference between the boat-chair and twin-chair conformers is approximately 2.3 kcal/mol. acs.org The twin-boat (BB) conformation is generally considered high in energy due to destabilizing steric factors and is typically not present in detectable amounts. rsc.org

ConformerSymmetryRelative Energy (kcal/mol)Key Destabilizing Interaction
Chair-Chair (CC)C2v0 (Reference)C3-C7 Transannular H-H repulsion
Boat-Chair (BC)Cs~2.3 - 3.4Torsional strain in boat ring
Boat-Boat (BB)C2Significantly HigherSevere steric and torsional strain

The conformational equilibrium of the bicyclo[3.3.1]nonane system is highly sensitive to the presence of substituents or heteroatoms. cdnsciencepub.comrsc.org The introduction of bulky substituents, particularly in an endo orientation at the C3 or C7 positions, can dramatically increase the steric strain in the CC conformation, forcing the substituted ring to adopt a boat conformation. vu.ltcdnsciencepub.comcdnsciencepub.com For instance, the crystal structure of endo-7-methylbicyclo[3.3.1]nonan-3-one reveals that the non-ketone ring is forced into a boat conformation to alleviate steric hindrance. cdnsciencepub.comcdnsciencepub.com In contrast, the corresponding exo-isomer exists in a standard chair-chair conformation. cdnsciencepub.com

Stereochemical Implications of the Exo-3-amino Moiety

The stereochemical placement of the amino group at the C3 position is critical. The distinction between exo and endo isomers defines the spatial orientation of the substituent relative to the bicyclic system, which in turn governs its chemical and physical properties.

In the context of bicyclo[3.3.1]nonane, the terms exo and endo describe the orientation of a substituent on one of the six-membered rings relative to the other ring. For a substituent at the C3 position, the exo position points away from the C7 methylene (B1212753) group. askfilo.com Conversely, an endo substituent is directed inward, toward the opposing C7 position, leading to increased transannular steric interactions in a chair-chair conformation.

For 3-amino-bicyclo[3.3.1]nonane, the exo isomer is sterically favored as the amino group is positioned away from the C7 hydrogen atoms, minimizing steric clash. This orientation allows the parent ring system to more readily adopt the lower-energy, albeit flattened, chair-chair conformation. The endo isomer, by contrast, would experience significant steric repulsion, likely forcing the C1-C2-C3-C4-C5-C9 ring into a higher-energy boat conformation to move the substituent away from the C7 position. vu.ltcdnsciencepub.com

The stereochemistry of the exo-3-amino group can induce remote effects throughout the bicyclic framework. The primary mechanism for this is the mitigation of the C3-C7 transannular interaction that plagues the parent system. By occupying the less hindered exo position, the amino group allows the skeleton to maintain a chair-chair conformation. This conformational choice, in turn, dictates the spatial arrangement of all other atoms in the molecule.

This remote influence affects the reactivity of other positions. For example, the accessibility of the bridgehead protons at C1 and C5, or the reactivity of a functional group at C9, can be indirectly controlled by the conformational bias established by the C3 substituent. The rigid chair-chair geometry imposed by the exo-substituent creates a well-defined three-dimensional structure, influencing how the molecule interacts with reagents and biological targets. rsc.org

Advanced Spectroscopic and Computational Investigations for Conformational and Stereochemical Assignments

The precise determination of the conformation and stereochemistry of bicyclo[3.3.1]nonane derivatives relies on a combination of advanced analytical techniques and computational modeling.

X-ray Crystallography provides unambiguous proof of the solid-state conformation. iucr.orgnih.govnih.gov Numerous crystal structures of bicyclo[3.3.1]nonane derivatives have confirmed the prevalence of the twin-chair conformation for exo-substituted compounds and the switch to a boat-chair form for sterically demanding endo-substituents. cdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying conformational dynamics in solution. researchgate.netnih.govresearchgate.net Proton-proton coupling constants (³JH,H) can help determine dihedral angles and thus distinguish between chair and boat forms. 2D NMR techniques, such as NOESY, can identify through-space interactions, like the transannular proximity of endo protons at C3 and C7, providing direct evidence for specific conformations. researchgate.netsemanticscholar.org Carbon-13 chemical shifts are also sensitive to the conformational state of the bicyclic system. researchgate.netresearchgate.net

Computational Chemistry , including molecular mechanics, Density Functional Theory (DFT), and ab initio methods, allows for the calculation of the relative energies of different conformers and the energy barriers for their interconversion. plu.mxresearchgate.netresearchgate.net These theoretical studies complement experimental data, providing a deeper understanding of the subtle energetic factors that favor one conformation over another. researchgate.netacs.org For example, calculations have been used to quantify the energy penalty associated with the C3-C7 transannular repulsion in the chair-chair conformer and to predict the conformational equilibria of various substituted derivatives. acs.orgresearchgate.net

TechniqueInformation ProvidedReference Examples
X-ray CrystallographyDefinitive solid-state structure, bond lengths, bond angles, and conformation (CC vs. BC). iucr.orgiucr.orgcdnsciencepub.comnih.gov
NMR Spectroscopy (1H, 13C, 2D)Conformation in solution, stereochemical relationships (exo/endo), conformational dynamics. researchgate.netnih.govresearchgate.netsemanticscholar.org
Computational Modeling (DFT, MM)Relative conformer energies, energy barriers for inversion, optimized geometries. plu.mxacs.orgresearchgate.netresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational equilibrium of bicyclo[3.3.1]nonane derivatives in solution. Both ¹H and ¹³C NMR spectra provide critical data on the time-averaged conformation of the molecule.

For many 3-azabicyclo[3.3.1]nonanes, which are structurally related to the target molecule, the twin-chair conformation is predominant. However, the replacement of a carbon with a heteroatom or the introduction of bulky substituents can shift the equilibrium. researchgate.netrsc.org For instance, analysis of various 3,7-dihetera(N,N-; N,O-; N,S-)bicyclo[3.3.1]nonan-9-ones showed that while some exist in a double chair conformation, others adopt a chair-boat form, sometimes in equilibrium. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Bicyclo[3.3.1]nonane Skeleton in a Chair-Chair Conformation. (Data is illustrative, based on known derivatives).
Carbon AtomTypical Chemical Shift Range (ppm)Notes
C-130-35Bridgehead carbon.
C-230-35Methylene carbon adjacent to bridgehead.
C-345-55Shift is significantly influenced by the amino substituent.
C-420-25Methylene carbon.
C-530-35Bridgehead carbon.
C-620-25Methylene carbon.
C-725-30Methylene carbon.
C-820-25Methylene carbon.
C-935-40Methylene bridge. Shift is sensitive to flattening of the rings.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) provides unambiguous proof of the molecular structure and conformation in the solid state. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsional angles that define the conformation.

For the bicyclo[3.3.1]nonane system, XRD studies have been instrumental in confirming the existence of both chair-chair and chair-boat conformers in the crystalline state. The preferred conformation is highly dependent on the substitution pattern. For example, an X-ray analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one revealed a boat-chair conformation, driven by the substitution pattern. rsc.org In contrast, the crystal structure of (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride confirmed that the bicyclic ring system adopts a classic twin-chair conformation. researchgate.net

Another study on 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives showed that the ketone precursor exists as a chair-boat conformer in the solid state, while its hydroperchlorate salt adopts a chair-chair conformation. nih.gov This highlights that intermolecular forces, such as those present in a crystal lattice, can influence the preferred conformation. For exo-3-amino-[3.3.1]nonane, an XRD analysis, likely of a salt such as the hydrochloride, would definitively establish its solid-state conformation, quantifying the degree of ring flattening and the precise orientation of the exo-amino group.

Table 2: Representative Geometric Parameters from an X-ray Crystal Structure of a Bicyclo[3.3.1]nonane Derivative in a Twin-Chair Conformation. (Data is illustrative).
ParameterTypical ValueSignificance
C1-C9 Bond Length~1.54 ÅStandard C-C single bond length.
C1-C2-C3 Bond Angle~112-114°Indicates tetrahedral geometry, may be widened due to ring strain.
C1-C9-C5 Bond Angle~110-113°Angle of the methylene bridge.
C3···C7 Intramolecular Distance>3.0 ÅA key indicator of conformation. Shorter distances imply steric repulsion and flattening.
C2-C3-C4-C5 Torsion Angle~55-60°Defines the chair geometry of the cyclohexane ring.

Molecular Mechanics, Ab Initio, and Density Functional Theory (DFT) Calculations for Energy Landscapes and Isomer Stability

Computational chemistry provides essential insights into the conformational preferences of molecules by calculating the potential energy surface. These methods allow for the determination of the relative stabilities of different conformers and the energy barriers for interconversion between them.

Molecular Mechanics (MM) methods use classical force fields to rapidly calculate the energies of different conformations. This approach is useful for exploring the broad conformational landscape and identifying low-energy structures.

Ab Initio and Density Functional Theory (DFT) are quantum mechanical methods that provide more accurate energy calculations. DFT methods, such as B3LYP, are widely used to optimize the geometries of conformers found through molecular mechanics and to calculate their relative free energies. mdpi.comresearchgate.net Studies on the parent bicyclo[3.3.1]nonane and its derivatives consistently show the twin-chair (CC) conformation to be the most stable. researchgate.net For bicyclo[3.3.1]nonan-9-one, the calculated free energy difference between the twin-chair and boat-chair (BC) conformations is about 1 kcal/mol, with an inversion barrier of approximately 6 kcal/mol. researchgate.net

For substituted systems, these calculations can predict how substituents alter the energy balance. For this compound, calculations would likely confirm the twin-chair as the global minimum. However, the boat-chair conformer, where the amino-substituted ring is in the chair form, would represent a local minimum on the potential energy surface. DFT calculations can also model the effects of solvation and temperature on the conformational equilibrium. semanticscholar.org

Table 3: Illustrative Calculated Relative Free Energies (ΔG, kcal/mol) for Bicyclo[3.3.1]nonane Conformers. (Data from DFT calculations on related systems). researchgate.netresearchgate.net
ConformerRelative Free Energy (ΔG, kcal/mol)Predicted Population at 298 K
Twin-Chair (CC)0.00 (Global Minimum)>95%
Boat-Chair (BC)~1.0 - 3.0<5%
Twin-Boat (BB)>5.0<0.1%

Chemical Reactivity and Mechanistic Studies of Exo 3 Amino 3.3.1 Nonane Derivatives

Reactivity of the Amine Functionality

The exo-3-amino group in the bicyclo[3.3.1]nonane system exhibits typical nucleophilic characteristics inherent to primary amines. Its reactivity is, however, modulated by the steric bulk of the bicyclic scaffold.

Key Reactions of the Amine Group:

Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. The reaction rate and yield can be influenced by the steric hindrance presented by the bicyclic ring.

Alkylation: Nucleophilic substitution reactions with alkyl halides lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by stoichiometry and reaction conditions. Intramolecular alkylation has also been utilized as a strategy to form the bicyclo[3.3.1]nonane ring system itself. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common transformation for protecting the amine group or introducing specific functionalities.

Formation of Imines: Condensation with aldehydes and ketones can produce imines, which are versatile intermediates for further synthetic transformations.

The accessibility of the lone pair of electrons on the nitrogen atom is a key determinant of its nucleophilicity. In the exo-3-amino-bicyclo[3.3.1]nonane, the amino group is relatively unhindered, allowing it to participate effectively in these reactions.

Electrophilic and Nucleophilic Reactions on the Bicyclic Ring System

The bicyclo[3.3.1]nonane core can undergo a variety of reactions, with the substitution pattern influencing the outcome. The presence of the exo-3-amino group can direct or influence reactions at other positions on the ring.

Electrophilic Addition: In unsaturated derivatives of bicyclo[3.3.1]nonane, the amino group can influence the regioselectivity of electrophilic additions to a double bond within the ring system.

Nucleophilic Substitution: In derivatives containing leaving groups on the bicyclic frame, intramolecular nucleophilic attack by the amino group can lead to the formation of azabicyclic compounds. Conversely, the introduction of nucleophiles can be directed by the existing stereochemistry of the ring.

Michael Addition: The bicyclo[3.3.1]nonane core is often synthesized through tandem Michael additions. rsc.orgucl.ac.uk For instance, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane structure. rsc.org

Intramolecular Rearrangements and Cyclization Reactions

The rigid yet conformationally mobile bicyclo[3.3.1]nonane system is prone to various intramolecular reactions, including rearrangements and cyclizations. The proximity of different parts of the ring allows for transannular reactions, where a reaction occurs across the ring system rather than between adjacent atoms. oregonstate.edursc.org

Transannular Reactions: The bicyclo[3.3.1]nonane system, which contains a conformationally restricted cyclooctane (B165968) ring, is known to favor transannular processes. oregonstate.edu The formation of adamantanes from bicyclo[3.3.1]nonane derivatives is a classic example of a transannular cyclization. ucla.edu An appropriately positioned amino group or its derivative could participate in or influence such transannular hydride shifts or cyclizations. oregonstate.edu

Cyclization Reactions: The amino group can act as an internal nucleophile in cyclization reactions. For example, intramolecular cycloaddition of nitrones derived from amino-piperidines can be used to construct diazabicyclo[3.3.1]nonane skeletons. rsc.org Gold(I)-catalyzed intramolecular cyclization of alkyne-containing diazo compounds is another modern approach to forming complex polycyclic systems. nih.gov

Rearrangements: Under acidic conditions, carbocationic intermediates can form on the bicyclic ring, which can then undergo skeletal rearrangements. The nature and position of substituents, including the amino group, would be critical in directing the course of such rearrangements.

Mechanisms of Key Synthetic Transformations Involving Exo-3-amino-[3.3.1]nonane

The mechanisms of reactions involving exo-3-amino-bicyclo[3.3.1]nonane derivatives are dictated by the interplay of electronic effects of the substituents and the stereochemical constraints of the bicyclic system.

Michael Addition-Aldol Condensation Cascade: A common strategy for constructing the bicyclo[3.3.1]nonane core involves a tandem Michael addition followed by an intramolecular aldol (B89426) condensation. rsc.org This cascade reaction creates the fused ring system with specific stereochemistry.

Radical Cyclizations: Radical cyclization processes can also be employed to form the bicyclo[3.3.1]nonane skeleton. For example, a 6-exo-trig radical cyclization can be a key step in the synthesis of complex natural products containing this core structure. scilit.com

Friedel-Crafts-type Intramolecular Cyclization: Acid-promoted Friedel-Crafts-type intramolecular cyclizations can be used to generate polycyclic systems incorporating the bicyclo[3.3.1]nonane framework. nih.gov

The following table summarizes some key synthetic transformations and their mechanistic basis:

TransformationMechanistic StepsKey Intermediates
Tandem Michael-Aldol Reaction 1. Base-catalyzed Michael addition of a nucleophile to an α,β-unsaturated carbonyl. 2. Intramolecular aldol condensation of the resulting enolate. rsc.orgEnolates, aldol adducts
Radical Cyclization 1. Generation of a radical species. 2. Intramolecular addition of the radical to a double or triple bond (e.g., 6-exo-trig cyclization). 3. Radical termination. scilit.comCarbon-centered radicals
Transannular Cyclization 1. Formation of a carbocation or other reactive intermediate. 2. Intramolecular attack from a transannular position. oregonstate.eduucla.eduCarbocations

Investigation of Reaction Stereoselectivity and Regioselectivity

The stereochemical outcome of reactions on the bicyclo[3.3.1]nonane system is highly dependent on its conformation. The chair-chair conformation is generally the most stable, but chair-boat conformations can also be populated, especially in substituted derivatives. rsc.org

Stereoselectivity: The rigid bicyclic framework often leads to high stereoselectivity in reactions, as reagents will preferentially attack from the less sterically hindered face. The exo position of the 3-amino group means that it shields the "top" face of that cyclohexane (B81311) ring, potentially directing incoming reagents to the endo face or to the other ring entirely. The stereoselectivity of reductions of bicyclo[3.3.1]nonane diketones has been studied and can be rationalized by frontier orbital models. cdnsciencepub.com Organocatalytic domino reactions have been developed for the highly stereoselective synthesis of related oxabicyclo[3.3.1]nonan-2-ones. nih.gov

Regioselectivity: In reactions involving multiple potential sites, the regioselectivity is governed by both electronic and steric factors. For example, in the functionalization of a bicyclo[3.3.1]nonane with multiple carbonyl groups, the relative reactivity of each site can be controlled to achieve regioselective transformations. rsc.org Switchable asymmetric regioselective sulfenocyclization of cyclohexadienes has been used to access chiral bicyclo[3.3.1]nonanes. nih.gov

The interplay between the conformation of the bicyclic system and the directing effects of the exo-amino group allows for a high degree of control over the regio- and stereochemical outcome of chemical transformations.

Applications of Exo 3 Amino 3.3.1 Nonane As a Versatile Chemical Scaffold in Academic Research

Utility in Asymmetric Catalysis and Reagent Design

The bicyclo[3.3.1]nonane skeleton is a cornerstone in the design of chiral ligands and catalysts for asymmetric synthesis. rsc.org The defined spatial arrangement of substituents on this rigid scaffold allows for the creation of well-defined chiral environments, which are essential for inducing stereoselectivity in chemical reactions. The exo orientation of the amino group in exo-3-amino-[3.3.1]nonane provides a readily accessible coordination site for metal catalysts or a reactive center for organocatalysis.

Researchers have explored derivatives of this scaffold to create ligands analogous to well-known chiral auxiliaries like sparteine (B1682161). rsc.org These new chiral diamino ligands have been successfully applied in processes such as the palladium-catalyzed kinetic oxidative resolution of alcohols. rsc.org The synthesis of chiral sp3-rich bicyclo[3.3.1]nonane scaffolds has been achieved with high diastereoselectivity, further expanding the toolbox for asymmetric synthesis. bohrium.comresearchgate.net These scaffolds can be modified to introduce various functionalities, leading to a library of chiral ligands suitable for a range of catalytic transformations. bohrium.com The development of modularly designed organocatalysts has also enabled the highly stereoselective synthesis of related oxabicyclo[3.3.1]nonane structures, achieving excellent diastereoselectivities and high enantioselectivities. nih.gov

Table 1: Applications in Asymmetric Synthesis
Catalyst/Ligand TypeReaction TypeKey Feature of ScaffoldOutcome
Chiral Diamino LigandsPalladium-Catalyzed Kinetic ResolutionRigid bicyclic core, sparteine analogueEffective resolution of racemic alcohols. rsc.org
Modularly Designed OrganocatalystsDomino Michael-HemiacetalizationEnables complex stereocenter formationHigh yields (up to 84%), excellent diastereoselectivities (>99:1), and high enantioselectivities (up to 96% ee). nih.gov
Chiral sp3-rich ScaffoldsIntramolecular Addition ReactionsConstruction of diverse compound librariesSynthesis as single diastereomers. bohrium.comresearchgate.net

Role in Supramolecular Chemistry and Host-Guest Systems

The unique V-shape and rigidity of the bicyclo[3.3.1]nonane framework make it an excellent platform for constructing molecules capable of molecular recognition. vu.ltlu.se This scaffold has been successfully employed in the development of synthetic receptors, metallocycles, and molecular tweezers. rsc.org

The defined geometry of the bicyclo[3.3.1]nonane core allows for the precise positioning of binding sites, a critical aspect in the design of synthetic receptors for host-guest chemistry. thno.orgnih.gov By functionalizing the scaffold, chemists can create cavities and recognition motifs tailored to bind specific guest molecules, ranging from simple ions to more complex organic species. rsc.orglu.se

For instance, fusing the bicyclic core with other molecular units, such as crown ethers, has led to the creation of sophisticated ditopic receptors. lu.se These receptors have been studied for their ability to bind bisammonium ligands and metal ions, demonstrating that subtle changes in the guest's structure can lead to discernible differences in binding affinity. lu.se The exo-3-amino group can serve as a key anchoring point for attaching these recognition units or can itself participate directly in binding interactions. The development of ligands based on the related 3,7-diazabicyclo[3.3.1]nonane scaffold for nicotinic acetylcholine (B1216132) receptors highlights the utility of this framework in creating selective biological binders. bindingdb.org

Non-covalent interactions, particularly hydrogen bonds, are fundamental to molecular recognition and self-assembly in supramolecular chemistry. nih.govlibretexts.org The bicyclo[3.3.1]nonane skeleton provides a rigid framework to study these subtle forces. vu.lt The exo-amino group is a potent hydrogen bond donor, while other strategically placed functional groups can act as acceptors.

Research on appropriately substituted bicyclo[3.3.1]nonanes has shown the prevalence of both proper and improper hydrogen bonds. rsc.org For example, in protonated 3-aza-bicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character is formed due to the close proximity of C-H and N-H hydrogens. rsc.org The ability to pre-program synthons with specific hydrogen bonding patterns at either end of the molecule allows for the construction of larger, self-assembled structures like tubular aggregates. vu.lt These studies provide valuable insights into the nature of non-covalent interactions, which are crucial for designing complex supramolecular systems. mdpi.comacs.org

Table 2: Bicyclo[3.3.1]nonane in Supramolecular Chemistry
Application AreaScaffold FeatureExample SystemInteraction Studied
Synthetic ReceptorsRigid V-shape, functionalizableTröger's base fused with 18-crown-6 (B118740) moietiesCH-π and π-π interactions with bisammonium ligands. lu.se
Hydrogen-Bonded AggregatesPre-organized geometryC2-symmetric synthons with pyridone motifsSelf-assembly into tubular structures. vu.lt
Host-Guest BindingDefined cavityDerivatives acting as ion receptorsSelective binding of metal ions. rsc.orglu.se

Strategic Importance as a Structural Motif in Natural Product Synthesis

The bicyclo[3.3.1]nonane core is a privileged structural motif found in over a thousand natural products, including alkaloids, terpenes, and polyketides. vu.ltresearchgate.net These compounds exhibit a wide range of important biological activities, making them attractive targets for total synthesis. oapen.orgdokumen.pub

The inherent three-dimensionality of the bicyclo[3.3.1]nonane scaffold makes it an ideal starting point for mimicking the complex architectures of natural products. rsc.org Many biologically active compounds, such as huperzine A, garsubellin A, and various diterpenoid alkaloids, contain this core structure. vu.ltnih.gov Synthetic strategies often focus on the efficient construction of this bicyclic framework as a key step.

Dearomatization strategies have proven powerful for accessing the bicyclo[3.3.1]nonane core from readily available aromatic precursors. nih.govnih.gov For example, in the synthesis of garsubellin A, a para-alkylative dearomatization of a phloroglucinol (B13840) derivative was a key transformation that led to the formation of the desired bicyclic system. nih.gov This biomimetic approach, which mimics potential biosynthetic pathways, underscores the strategic value of the scaffold in the convergent synthesis of complex natural product families. researchgate.netnih.gov

Beyond direct mimicry, the bicyclo[3.3.1]nonane framework serves as a crucial intermediate that can be elaborated into even more complex molecular structures. vu.lt Its rigid structure allows for predictable, stereocontrolled transformations on the periphery of the molecule.

In synthetic approaches toward complex targets, the bicyclo[3.3.1]nonane core is often constructed early in the sequence. acs.org For instance, a highly diastereoselective single-step cyclization can provide access to the core of polyprenylated phloroglucinol natural products. acs.org This intermediate can then be subjected to further functionalization, such as Claisen rearrangements or olefin cross-metathesis, to build up the remainder of the natural product's structure. acs.org The use of the this compound motif, or derivatives thereof, provides a handle for introducing nitrogen-containing functionalities, which are common in many alkaloid natural products. researchgate.net

Design of Novel Scaffolds for Chemical Biology and Materials Science

The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an attractive and versatile scaffold in the design of novel molecules for chemical biology and materials science. The specific stereochemistry of this compound, with its outwardly oriented amino group, provides a key functional handle for derivatization. This allows for its incorporation into a wide array of more complex molecular architectures, enabling the exploration of new chemical space and the development of materials with unique properties. Its constrained conformation is particularly valuable for creating ligands with well-defined spatial arrangements and for serving as a foundational unit in the construction of advanced polymers and organic materials. researchgate.netenamine.net

Development of Ligands for Transition Metal Complexes and Coordination Polymers

The exo-amino group of the bicyclo[3.3.1]nonane scaffold is a key feature for its use as a ligand in coordination chemistry. Amines are well-known for their ability to form stable complexes with a variety of transition metals. bingol.edu.tr The specific bicyclic structure of this compound imposes conformational rigidity, which can lead to complexes with specific geometries and potentially unique catalytic or physical properties.

Derivatives of the bicyclo[3.3.1]nonane system have been successfully employed in the formation of complex metal-containing structures. For instance, phosphine (B1218219) derivatives of the related 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), which contains a similar cage structure, and 3,7-dimethyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane have been shown to coordinate with transition metals like Ruthenium (Ru) and Zinc (Zn) through both their phosphorus and nitrogen atoms. acs.org This demonstrates the capability of the bicyclo[3.3.1]nonane framework to act as a multidentate ligand scaffold. The nitrogen atoms within the bicyclic structure can chelate a second metal, leading to the formation of heterometallic complexes and coordination polymers. acs.org

The table below summarizes examples of related bicyclo[3.3.1]nonane derivatives used in the formation of transition metal complexes.

Bicyclic Ligand DerivativeMetal Center(s)Complex TypeApplication/Feature
3,7-dimethyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (dmoPTA)Ru(II), Zn(II), Co(II)Bimetallic complexesAntiproliferative activity
1,3,5-triaza-7-phosphaadamantane (PTA)Ru, ZnHeterometallic polymersAssembly of dimetallic units

These examples highlight the potential of the bicyclo[3.3.1]nonane skeleton, and by extension this compound, as a foundational structure for designing ligands for catalysis, materials science, and medicinal chemistry. acs.org

Exploration in Scaffold Hopping and Library Design for Compound Discovery

"Scaffold hopping" is a key strategy in medicinal chemistry that involves modifying the core structure of a molecule while retaining its essential three-dimensional pharmacophoric features. This allows for the discovery of new compounds with similar biological activity but potentially improved properties, such as better selectivity or fewer side effects. The rigid and well-defined three-dimensional nature of the bicyclo[3.3.1]nonane core makes this compound an excellent candidate for such explorations. nih.govwhiterose.ac.uk

The synthesis of libraries based on privileged scaffolds—structures that can bind to multiple biological targets—is a powerful tool in drug discovery. nih.gov The bicyclo[3.3.1]nonane framework is considered an attractive 3D-scaffold for medicinal chemistry. researchgate.netenamine.net By using this compound as a starting material, chemists can generate large libraries of diverse compounds. The exo-amino group serves as a convenient point for chemical modification, allowing for the attachment of various side chains and functional groups through standard reactions like amidation or alkylation. This approach enables the systematic exploration of the chemical space around the rigid bicyclic core to identify new bioactive molecules.

The value of bicyclic scaffolds in accessing new areas of chemical space has been noted, particularly in their ability to present functional groups in precise vectors that are not easily accessible with more flexible or planar molecules. whiterose.ac.uk

StrategyApplication to this compoundDesired Outcome
Scaffold Hopping Replacing a known active core with the bicyclo[3.3.1]nonane framework.Novel compounds with similar activity but different intellectual property and potentially better drug-like properties.
Library Design Using the amino group as a handle for combinatorial derivatization.A diverse collection of compounds for high-throughput screening to discover new biological activities.

Precursors for Advanced Organic Materials and Polymers

The bifunctional nature of this compound, possessing a rigid hydrocarbon body and a reactive primary amino group, makes it a valuable monomer for the synthesis of advanced polymers. The incorporation of the bulky and conformationally restricted bicyclo[3.3.1]nonane unit into a polymer backbone can significantly influence the material's properties. It can enhance thermal stability, reduce solubility, and alter the mechanical and optical characteristics of the resulting polymer.

The primary amino group allows this compound to be incorporated into various types of polymers through well-established polymerization reactions. For example, it can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The synthesis of polymers from other bicyclic monomers, such as bicyclic lactams and ureas, is well-documented and often proceeds via ring-opening polymerization. mdpi.comresearchgate.net While this compound would participate in step-growth polymerization, the principle of using rigid bicyclic units to create polymers with unique structures and properties is analogous.

The potential polymerization reactions involving this compound are summarized below.

Co-monomer TypeResulting PolymerPotential Properties
Dicarboxylic acid / Acyl chloridePolyamideHigh thermal stability, rigidity, potentially low solubility.
DiisocyanatePolyureaStrong hydrogen bonding, high tensile strength.
EpoxidePolyepoxyamineCross-linked thermoset materials with high durability.

The synthesis of polymers containing amino acid moieties has been explored for various bioapplications, where the amino groups provide functionality and cationic character. zju.edu.cn Similarly, polymers derived from this compound could be functionalized further or used in applications where the basicity and hydrogen-bonding capability of the repeating amino group are desired.

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